molecular formula C10H20O B8814048 1-Tert-butylcyclohexan-1-ol CAS No. 20344-52-9

1-Tert-butylcyclohexan-1-ol

Cat. No.: B8814048
CAS No.: 20344-52-9
M. Wt: 156.26 g/mol
InChI Key: FDZSOJOJVCBNNI-UHFFFAOYSA-N
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Description

1-Tert-butylcyclohexan-1-ol (CAS: Not explicitly provided in evidence) is a substituted cyclohexanol derivative featuring a bulky tert-butyl group at the 1-position of the cyclohexane ring. This compound is characterized by significant steric hindrance due to the tert-butyl substituent, which profoundly influences its physical properties, reactivity, and applications. The tert-butyl group enhances lipophilicity, reduces solubility in polar solvents, and stabilizes the molecule against oxidation or nucleophilic attack .

Properties

CAS No.

20344-52-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-9(2,3)10(11)7-5-4-6-8-10/h11H,4-8H2,1-3H3

InChI Key

FDZSOJOJVCBNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Steric Differences

The tert-butyl group in 1-Tert-butylcyclohexan-1-ol introduces greater steric bulk compared to other substituents in similar compounds. Key comparisons include:

Compound Substituent Steric Bulk Electronic Effects
This compound tert-Butyl (-C(CH₃)₃) High Strong electron-donating
Cyclohexanol -OH (unsubstituted) None Moderate electron-withdrawing
1-Methylcyclohexanol -CH₃ Low Weak electron-donating
1-Isopropylcyclohexanol -CH(CH₃)₂ Moderate Moderate electron-donating
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol () -CH₃ and -CH(CH₃)₂ High (combined) Electron-donating and ring strain from double bond

Key Observations :

  • The tert-butyl group in this compound provides superior steric shielding to the hydroxyl group, reducing its reactivity in esterification or oxidation compared to less hindered analogs like cyclohexanol .
  • Compounds with combined substituents (e.g., ) exhibit complex steric interactions and altered ring strain due to unsaturated bonds.

Physical Properties

Physical properties are influenced by substituent size and polarity. Estimated comparisons (based on analogous compounds):

Property This compound Cyclohexanol 1-Isopropylcyclohexanol 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol
Molecular Weight (g/mol) ~156.27 100.16 ~128.21 ~156.27 (similar)
Boiling Point (°C) ~220–240 (estimated) 161 ~210–220 Not available
Water Solubility Low (<1 g/L) 3.6 g/L Very low Insoluble (inferred from )
LogP (Octanol-Water) ~3.5–4.0 1.23 ~2.8–3.2 ~3.5–4.0

Key Observations :

  • The tert-butyl group drastically reduces water solubility compared to unsubstituted cyclohexanol, aligning with trends in lipophilicity (LogP) .
  • Boiling points increase with substituent bulk due to enhanced van der Waals interactions.

Reactivity and Stability

Oxidation:
  • This compound: Resists oxidation to ketones (e.g., cyclohexanone) due to steric hindrance around the hydroxyl group.
  • Cyclohexanol: Readily oxidized to cyclohexanone under mild conditions (e.g., CrO₃).
  • 1-Methylcyclohexanol: Intermediate reactivity; slower oxidation than cyclohexanol but faster than tert-butyl analogs .
Esterification:
  • This compound : Requires strong acid catalysts (e.g., H₂SO₄) and prolonged reaction times.
  • Cyclohexanol: Efficiently esterified under standard conditions (e.g., acetic anhydride).
Thermal Stability:
  • Tert-butyl-substituted compounds (e.g., ) exhibit enhanced thermal stability compared to smaller substituents, as bulky groups hinder decomposition pathways.

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